1-(Piperazin-1-yl)cyclobutane-1-carboxylicaciddihydrochloride
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Overview
Description
1-(Piperazin-1-yl)cyclobutane-1-carboxylicaciddihydrochloride is a chemical compound with the molecular formula C9H18Cl2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
The synthesis of 1-(Piperazin-1-yl)cyclobutane-1-carboxylicaciddihydrochloride typically involves the reaction of piperazine with cyclobutanecarboxylic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The product is then purified through crystallization or chromatography techniques.
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
1-(Piperazin-1-yl)cyclobutane-1-carboxylicaciddihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Piperazin-1-yl)cyclobutane-1-carboxylicaciddihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is also used in the design of enzyme inhibitors and receptor antagonists.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(Piperazin-1-yl)cyclobutane-1-carboxylicaciddihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of their functions. The compound may also interfere with cellular pathways, affecting processes like signal transduction and gene expression .
Comparison with Similar Compounds
1-(Piperazin-1-yl)cyclobutane-1-carboxylicaciddihydrochloride can be compared with other piperazine derivatives, such as:
1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid dihydrochloride: This compound has a similar structure but with a cyclopropane ring instead of a cyclobutane ring.
3-(4-(Substituted)-piperazin-1-yl)cinnolines: These compounds contain a piperazine ring attached to a cinnoline moiety and are studied for their antifungal and antitumor activities.
Piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone derivatives: These derivatives are known for their antimicrobial properties and are used in the development of new antibiotics.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2839157-82-1 |
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Molecular Formula |
C9H18Cl2N2O2 |
Molecular Weight |
257.15 g/mol |
IUPAC Name |
1-piperazin-1-ylcyclobutane-1-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H16N2O2.2ClH/c12-8(13)9(2-1-3-9)11-6-4-10-5-7-11;;/h10H,1-7H2,(H,12,13);2*1H |
InChI Key |
NGMDXUVHINOXNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)O)N2CCNCC2.Cl.Cl |
Origin of Product |
United States |
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